(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
CAS No.: 2034297-52-2
Cat. No.: VC4198620
Molecular Formula: C20H22FN3O4S
Molecular Weight: 419.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034297-52-2 |
|---|---|
| Molecular Formula | C20H22FN3O4S |
| Molecular Weight | 419.47 |
| IUPAC Name | (3-fluoro-4-methoxyphenyl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H22FN3O4S/c1-22-17-5-3-4-6-18(17)24(29(22,26)27)15-9-11-23(12-10-15)20(25)14-7-8-19(28-2)16(21)13-14/h3-8,13,15H,9-12H2,1-2H3 |
| Standard InChI Key | GAPGGAFKMXHLIN-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F |
Introduction
The compound (3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a complex organic molecule classified as a pharmaceutical intermediate. Its structure includes a piperidine ring and a thiadiazole moiety, which are commonly found in bioactive compounds. This compound is of interest in medicinal chemistry due to its potential applications in developing new therapeutic agents.
Synthesis and Reaction Mechanisms
The synthesis of this compound likely involves multiple steps, including the formation of the thiadiazole and piperidine rings. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the yield and purity of the final product.
Synthesis Steps
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Formation of Thiadiazole Ring: This step may involve the reaction of appropriate precursors to form the thiadiazole ring system.
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Introduction of Piperidine Moiety: The piperidine ring is likely introduced through a nucleophilic substitution or addition reaction.
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Coupling with Phenyl Ring: The final step involves coupling the piperidine-thiadiazole system with the fluorinated and methoxylated phenyl ring.
Potential Applications and Biological Activity
The compound's complex structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its interaction with biological systems could involve mechanisms such as enzyme inhibition or receptor modulation.
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